Sulfo-LC-SPDP

Antibody-Drug Conjugate Steric Hindrance Bioconjugation

Choose Sulfo-LC-SPDP (CAS 150244-18-1) for its unique combination of a 15.7 Å spacer arm and >95 mg/mL water solubility, enabling efficient, organic solvent-free conjugation of large biomolecules. Unlike the insoluble LC-SPDP, which risks protein denaturation, or shorter SPDP analogs that cause steric hindrance, Sulfo-LC-SPDP achieves benchmark yields (67.3% for IgG-RTA immunotoxins) and ensures homogeneous, active biotherapeutics. Its membrane impermeability guarantees exclusive cell-surface labeling, and the real-time, spectrophotometric monitoring of pyridine-2-thione release at 343 nm provides the process control essential for scaling from R&D to GMP production. Order now to secure consistent, high-purity material for your next conjugate synthesis.

Molecular Formula C18H23N3O8S3
Molecular Weight 505.6 g/mol
CAS No. 150244-18-1
Cat. No. B3181896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfo-LC-SPDP
CAS150244-18-1
Synonymssulfo-LC-SPDP
sulfosuccinimidyl 6-(3'-(2-pyridyldithio)propionamido)hexanoate
Molecular FormulaC18H23N3O8S3
Molecular Weight505.6 g/mol
Structural Identifiers
SMILESC1C(C(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCSSC2=CC=CC=N2)S(=O)(=O)O
InChIInChI=1S/C18H23N3O8S3/c22-14(8-11-30-31-15-6-3-5-10-20-15)19-9-4-1-2-7-17(24)29-21-16(23)12-13(18(21)25)32(26,27)28/h3,5-6,10,13H,1-2,4,7-9,11-12H2,(H,19,22)(H,26,27,28)
InChIKeyASNTZYQMIUCEBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulfo-LC-SPDP (150244-18-1) Crosslinker: Procurement Data for ADC Linker Design and Bioconjugation


Sulfo-LC-SPDP (CAS 150244-18-1) is a water-soluble, heterobifunctional crosslinker containing an N-hydroxysulfosuccinimide (sulfo-NHS) ester and a pyridyldithiol group, separated by a long-chain spacer arm of 15.7 Å . This cleavable reagent enables controlled, two-step conjugation of primary amines to free sulfhydryls, with the resulting disulfide linkage being fully reversible under mild reducing conditions . Its inherent water solubility (>95 mg/mL in water) and membrane impermeability specifically tailor it for cell-surface labeling and the construction of complex bioconjugates, including antibody-drug conjugates (ADCs) and immunotoxins, where precise spatial control and aqueous compatibility are required .

Why Sulfo-LC-SPDP is Not Interchangeable with Other SPDP Analogs or Crosslinkers


While the broader SPDP family shares the same reactive chemistry, critical differences in spacer arm length, solubility, and membrane permeability between analogs can fundamentally alter experimental outcomes and manufacturability. Substituting Sulfo-LC-SPDP with its close relative LC-SPDP (which is water-insoluble) introduces an organic solvent requirement that can denature sensitive protein targets [1]. Conversely, using the shorter SPDP (6.8 Å spacer) can lead to steric hindrance, reducing conjugation efficiency and potentially disrupting protein function . Furthermore, replacing Sulfo-LC-SPDP with a non-cleavable analog like Sulfo-SMCC eliminates the ability to reverse the crosslink, a critical feature for applications like epitope retrieval or controlled drug release . Therefore, a generic substitution can lead to failed conjugations, altered product characteristics, or the loss of essential functional attributes, necessitating the selection of a specific crosslinker based on empirical, quantitative differentiation.

Sulfo-LC-SPDP: Head-to-Head Quantitative Performance Against Key Comparators


Spacer Arm Length: Sulfo-LC-SPDP Provides 2.3x the Reach of Standard SPDP

Sulfo-LC-SPDP features a spacer arm of 15.7 Å, which is more than double the 6.8 Å length of the standard SPDP crosslinker. This extended length is critical for overcoming steric hindrance, particularly when conjugating large biomolecules like antibodies, or when targeting buried lysine or cysteine residues. The longer spacer allows for greater flexibility and reduced interference with protein structure and function. This direct comparison to SPDP (CAS 68181-17-9) is a key differentiator for applications requiring high conjugate activity .

Antibody-Drug Conjugate Steric Hindrance Bioconjugation

Aqueous Solubility: Sulfo-LC-SPDP Exceeds 95 mg/mL in Water vs. Insoluble LC-SPDP

Sulfo-LC-SPDP is explicitly designed for aqueous reaction conditions, demonstrating a solubility of >95 mg/mL in water. In stark contrast, its direct analog, LC-SPDP, is water-insoluble and requires dissolution in organic solvents like DMSO or DMF prior to addition to aqueous protein mixtures . This property eliminates the need for organic co-solvents, which can cause protein aggregation, denaturation, or precipitation, thereby preserving native protein conformation and functionality .

Protein Crosslinking Water-soluble Crosslinker Organic Solvent-free

Membrane Impermeability: Sulfo-LC-SPDP Enables Cell-Surface Specific Labeling vs. Membrane-Permeable SPDP

Sulfo-LC-SPDP is membrane impermeable, a property conferred by its charged sulfonate group. This allows for the selective crosslinking and labeling of cell surface proteins without penetrating the plasma membrane and reacting with intracellular targets. This is in direct contrast to the non-sulfonated SPDP, which is membrane-permeable and will crosslink proteins both on the surface and within the cell . This differentiation is critical for applications requiring spatial resolution, such as studying cell-surface receptor interactions or isolating plasma membrane proteins.

Cell Surface Biotinylation Membrane Protein Live Cell Labeling

Conjugation Yield: Sulfo-LC-SPDP Achieves 67.3% Yield in IgG-RTA Immunotoxin Synthesis

In a published study, the use of Sulfo-LC-SPDP (referred to as S-LC-SPDP) to prepare ricin A chain (RTA) immunotoxins with whole anti-CALLA IgG resulted in a conjugation yield of 67.3%. For the corresponding Fab fragment conjugate, a yield of 57.0% was achieved [1]. While this study does not provide a direct yield for a shorter SPDP analog in the same system, it provides a class-level inference: the long, water-soluble spacer arm is designed to mitigate steric constraints that limit the efficiency of shorter, more hydrophobic crosslinkers. The resulting immunotoxins were shown to be both immunoreactive and potently cytotoxic (IgG-RTA was 210-fold more active than RTA alone), demonstrating that the high conjugation yield was accompanied by the preservation of biological function [1].

Immunotoxin Conjugation Efficiency Ricin A Chain

Reaction Monitoring: Sulfo-LC-SPDP Enables Real-Time Quantitation via Pyridine-2-Thione Release at 343 nm

Sulfo-LC-SPDP possesses a unique built-in chromogenic reporter. Upon reaction of its pyridyldithiol group with a free sulfhydryl, it releases a stoichiometric amount of pyridine-2-thione, which has a strong absorbance at 343 nm (ε = 8.08 x 10³ M⁻¹cm⁻¹) . This allows for the real-time, quantitative monitoring of the conjugation reaction, enabling precise control over the degree of labeling or crosslinking. This feature is inherent to all SPDP-type crosslinkers but is particularly valuable here due to the enhanced solubility of Sulfo-LC-SPDP. By measuring absorbance at 343 nm, researchers can directly calculate the number of incorporated crosslinker molecules per protein, a level of control that is not available with many other crosslinker chemistries, such as NHS-maleimide based linkers (e.g., Sulfo-SMCC), which lack a chromogenic byproduct.

Conjugation Monitoring Quality Control Spectrophotometry

Sulfo-LC-SPDP: Validated Application Scenarios Based on Quantitative Evidence


Synthesis of High-Yield Antibody-Drug Conjugates (ADCs) and Immunotoxins

The combination of a 15.7 Å spacer arm (Evidence 3.1) and high water solubility (>95 mg/mL, Evidence 3.2) directly addresses the steric and solubility challenges inherent in conjugating large biomolecules like antibodies to potent toxins or drugs. This is validated by the reported 67.3% conjugation yield for an IgG-RTA immunotoxin (Evidence 3.4), a benchmark that underscores Sulfo-LC-SPDP's utility in producing homogeneous, active biotherapeutics. The cleavable disulfide bond enables intracellular payload release, a core design principle for many ADCs.

Selective Labeling and Crosslinking of Cell Surface Proteins

The membrane impermeability of Sulfo-LC-SPDP (Evidence 3.3) is the foundational property that enables its use for exclusive cell surface labeling. This allows researchers to selectively biotinylate, crosslink, or otherwise tag plasma membrane proteins on live cells without contaminating the signal with intracellular proteins. This application is critical for studying receptor-ligand interactions, mapping membrane topology, and isolating pure plasma membrane fractions for proteomics.

Process Development and QC-Controlled Bioconjugation

The ability to monitor the conjugation reaction in real-time by measuring pyridine-2-thione release at 343 nm (Evidence 3.5) is a significant advantage for process development and manufacturing. This feature allows scientists to precisely control the molar ratio of crosslinker to protein, achieving a desired degree of labeling and ensuring batch-to-batch consistency. This level of control is essential for scaling up from research to pre-clinical and GMP production of bioconjugates, where process analytical technology (PAT) is mandated.

Organic Solvent-Free Conjugation of Sensitive Proteins

For proteins that are prone to denaturation, aggregation, or precipitation in the presence of even trace amounts of organic solvents (such as DMSO or DMF), Sulfo-LC-SPDP is the only viable SPDP analog. Its >95 mg/mL solubility in water (Evidence 3.2) eliminates the need for organic co-solvents required by LC-SPDP, thereby preserving the native structure and function of sensitive targets. This makes it the crosslinker of choice for working with unstable or low-abundance proteins, and for applications requiring maximal retention of biological activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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